(1S,3R,4R)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid
Beschreibung
The compound (1S,3R,4R)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid consists of two components:
- Core structure: A bicyclo[2.1.0]pentane scaffold with an amino group at position 3 and a carboxylic acid at position 1. The stereochemistry (1S,3R,4R) defines its spatial arrangement.
- Counterion: 2,2,2-Trifluoroacetic acid (TFA), a strong electron-withdrawing agent, likely stabilizes the compound via salt formation.
This bicyclic framework is notable for its high ring strain due to the small [2.1.0] system, which may influence reactivity and conformational rigidity. The TFA component enhances solubility in polar solvents and may modulate pharmacokinetic properties.
Eigenschaften
IUPAC Name |
(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.C2HF3O2/c7-4-2-6(5(8)9)1-3(4)6;3-2(4,5)1(6)7/h3-4H,1-2,7H2,(H,8,9);(H,6,7)/t3-,4+,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKCKLNOHKNGGX-ZUOBHZEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CC2N)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(C[C@H]2N)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(1S,3R,4R)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid; 2,2,2-trifluoroacetic acid is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and possible therapeutic applications.
- Molecular Formula : C7H10F3N2O2
- Molecular Weight : 202.16 g/mol
- CAS Number : 146038-53-1
The compound is believed to act primarily as a modulator of neurotransmitter systems due to its structural similarity to amino acids and its ability to interact with various receptors in the central nervous system (CNS). Research indicates that it may influence GABAergic activity, similar to other compounds that target GABA aminotransferase (GABA-AT) pathways, thereby potentially offering therapeutic benefits in neurological disorders.
Anticonvulsant Activity
Studies have shown that related compounds exhibit anticonvulsant properties by inhibiting GABA-AT, which increases GABA levels in the brain. This mechanism is crucial for controlling seizures and has been observed in animal models. For instance, a study highlighted the efficacy of similar bicyclic compounds in reducing seizure frequency in rodent models of epilepsy .
Neuroprotective Effects
Research indicates that the compound may also possess neuroprotective effects against oxidative stress and excitotoxicity. These properties are vital for conditions such as Alzheimer's disease and other neurodegenerative disorders. In vitro studies have demonstrated that the compound can reduce neuronal cell death induced by glutamate toxicity .
Potential for Addiction Treatment
The compound's modulation of dopamine levels suggests a potential role in addiction treatment. A study evaluating a structurally similar compound found that it could inhibit cocaine-induced dopamine release in the nucleus accumbens, providing a basis for further exploration of this compound in addiction therapies .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Variations in Bicyclic Amino Carboxylic Acids
The following table summarizes key differences between the target compound and analogous bicyclic derivatives from the evidence:
Key Comparative Insights
Bicyclo System Size and Strain
- The target compound’s [2.1.0]pentane system (5-membered bicyclo) has higher strain compared to larger systems like [3.2.0]heptane (7-membered, b) or [2.2.2]octane (8-membered, ) . Smaller systems may exhibit greater reactivity but lower thermodynamic stability.
- The [1.1.1]pentane in is highly rigid and acts as a bioisostere for aromatic rings, unlike the target compound’s more flexible scaffold .
Substituent Effects
- Amino and Carboxylic Acid Groups: All compounds feature these pharmacophoric groups, but their positions (e.g., C1 vs.
- Electron-Withdrawing Groups : The TFA counterion in the target compound contrasts with the trifluoromethyl (-CF₃) group in . TFA’s acidity (pKa ~0.5) may influence salt formation and solubility, while -CF₃ enhances lipophilicity .
- Protective Groups: ’s Boc-protected amino group highlights its role as a synthetic intermediate, unlike the free -NH₂ in the target compound .
Stereochemical Considerations
Research Findings and Implications
Pharmacological Potential
While the evidence lacks direct pharmacological data for the target compound, structural analogs suggest:
- Bicyclo[2.1.0] systems may serve as constrained scaffolds for enzyme inhibitors or receptor modulators.
- The TFA counterion could improve bioavailability by enhancing aqueous solubility, similar to TFA salts in peptide chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
